Technical Whitepaper: 2-Fluoro-3-methylbutan-1-amine HCl
Technical Whitepaper: 2-Fluoro-3-methylbutan-1-amine HCl
The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways for 2-Fluoro-3-methylbutan-1-amine Hydrochloride .
CAS Registry Number: 1780192-93-9
Molecular Formula: C
Executive Summary
2-Fluoro-3-methylbutan-1-amine HCl is a specialized fluorinated building block used in the design of bioactive small molecules. Structurally, it represents a bioisostere of the leucine or valine side chain, where the introduction of a fluorine atom at the
For drug development professionals, this compound offers two primary strategic advantages:
-
pKa Modulation: The electron-withdrawing fluorine atom lowers the basicity of the adjacent amine, potentially improving oral bioavailability and membrane permeability.
-
Metabolic Stability: The C–F bond renders the C2 position resistant to oxidative metabolism (e.g., by cytochrome P450s), prolonging the half-life of the parent scaffold.
Structural Identity & Stereochemistry
The molecule consists of an isopentyl backbone with a primary amine at C1 and a fluorine atom at C2. The C2 carbon is a chiral center, allowing for two enantiomers: (R)-2-fluoro-3-methylbutan-1-amine and (S)-2-fluoro-3-methylbutan-1-amine.
Physicochemical Profile
The following data summarizes the core properties of the hydrochloride salt compared to its non-fluorinated analog (Isoamylamine).
| Property | 2-Fluoro-3-methylbutan-1-amine HCl | Isoamylamine (Reference) | Impact of Fluorine |
| Molecular Weight | 141.61 g/mol | 87.16 g/mol (Free base) | +18 Da (F vs H) |
| H-Bond Donors | 1 (Amine) | 1 | Unchanged |
| H-Bond Acceptors | 2 (N, F) | 1 | F acts as weak acceptor |
| Predicted pKa | ~8.4 - 8.8 | ~10.6 | -2.0 log units (Basicity reduction) |
| LogP (Predicted) | ~0.8 | 1.2 | Slight reduction (Polarity increase) |
| Rotatable Bonds | 2 | 2 | Conformational restriction via Gauche effect |
The Fluorine Gauche Effect
A critical feature of this molecule is the conformational preference driven by the fluorine atom. In
Implication: When incorporated into a peptide or drug scaffold, this side chain does not freely rotate; it adopts a defined vector, which can be exploited to lock a ligand into its bioactive conformation.
Synthetic Pathways[1][2][3][4][5]
High-purity synthesis of 2-Fluoro-3-methylbutan-1-amine is challenging due to the potential for elimination (HF loss) and rearrangement. The most robust route for scale-up involves the Deaminative Fluorination of Valine followed by reduction.
Primary Route: The Valine-to-Amine Sequence
This protocol utilizes the chiral pool (L-Valine) to establish the carbon skeleton and stereochemistry.
Step 1: Deaminative Fluorination
Reaction of L-Valine with a fluoride source (HF/Pyridine) and a nitrosating agent (NaNO
Step 2: Amidation The carboxylic acid is converted to the primary amide via an acyl chloride or mixed anhydride intermediate.
-
Reagents: Thionyl Chloride (SOCl
) followed by aqueous Ammonia (NH ). -
Intermediate: 2-Fluoro-3-methylbutanamide.[3]
Step 3: Reduction
The amide is reduced to the amine. Note: Strong reducing agents like LiAlH
-
Reagent: BH
·THF or LiAlH (controlled temp). -
Product: 2-Fluoro-3-methylbutan-1-amine.[4]
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis from L-Valine ensuring stereochemical integrity and regiocontrol.
Detailed Experimental Protocol
Note: The following is a generalized procedure based on standard functional group transformations for
Phase 1: Synthesis of 2-Fluoro-3-methylbutanoic Acid
-
Setup: In a polyethylene reaction vessel (resistant to HF), dissolve L-Valine (10 mmol) in Pyridine·9HF (Olah's reagent, 5 mL).
-
Reaction: Cool to 0°C. Slowly add Sodium Nitrite (NaNO
, 15 mmol) portion-wise over 1 hour. -
Processing: Stir at room temperature for 4 hours. Quench with ice water. Extract with Diethyl Ether (3x).
-
Purification: Wash organics with brine, dry over MgSO
, and concentrate to yield the crude -fluoro acid.
Phase 2: Amidation
-
Activation: Dissolve the crude acid in DCM. Add Oxalyl Chloride (1.2 eq) and a drop of DMF. Stir until gas evolution ceases.
-
Amidation: Cool the solution to 0°C. Bubble anhydrous NH
gas through the solution or add concentrated aqueous ammonium hydroxide. -
Isolation: Filter the precipitate or extract the amide from the aqueous layer. Recrystallize from Hexane/EtOAc.
Phase 3: Reduction to Amine HCl
-
Reduction: Under Nitrogen, dissolve the amide in anhydrous THF. Add Borane-THF complex (1M, 3 eq) dropwise at 0°C.
-
Reflux: Heat to reflux for 4 hours to ensure complete reduction of the carbonyl.
-
Quench: Cool to 0°C. Carefully add Methanol to destroy excess borane.
-
Hydrolysis: Add 10% HCl and reflux for 1 hour to break the boron-amine complex.
-
Salt Formation: Concentrate the solution. Triturate the residue with Ether/Ethanol to crystallize the 2-Fluoro-3-methylbutan-1-amine Hydrochloride salt.
Medicinal Chemistry Applications
Bioisosterism
This molecule serves as a non-natural mimic of the Leucine side chain. In protease inhibitors (e.g., Cathepsin K or Dipeptidyl Peptidase IV inhibitors), replacing a standard leucine residue with this fluorinated scaffold can:
-
Block Oxidation: The C2 position is blocked from hydroxylation.
-
Modulate Potency: The fluorine atom can interact with the enzyme's S2 or S3 pocket via dipole-dipole interactions that are unavailable to the hydrocarbon parent.
Pharmacophore Mapping
The diagram below illustrates how the fluorine atom alters the electronic surface of the amine, creating a distinct pharmacophore compared to the non-fluorinated variant.
Figure 2: Pharmacophore interactions within the 2-Fluoro-3-methylbutan-1-amine scaffold.
References
-
Enamine Ltd. (2023). 2-fluoro-3-methylbutan-1-amine hydrochloride | CAS 1780192-93-9.[4] Retrieved from
-
Sigma-Aldrich (Merck). (2023). Diethylaminosulfur Trifluoride (DAST) mediated fluorination.[5][6] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89813669, 3-Fluoro-3-methylbutan-1-amine hydrochloride. (Used for comparative structural data). Retrieved from [3]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Foundational text on the Gauche Effect). Retrieved from
-
Schoenebeck, F., et al. (2012). Reactivity and Stability of Fluorinated Amines.[7] Journal of the American Chemical Society.[1] (Validation of pKa shifts).
Sources
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoro-3-methylbutan-1-amine hydrochloride | C5H13ClFN | CID 89813669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-fluoro-3-methylbutan-1-amine hydrochloride | 1780192-93-9 [sigmaaldrich.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Enantioselective synthesis of β-fluoroamines from β-amino alcohols: application to the synthesis of LY503430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
